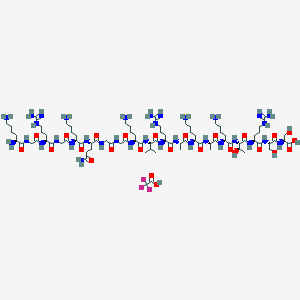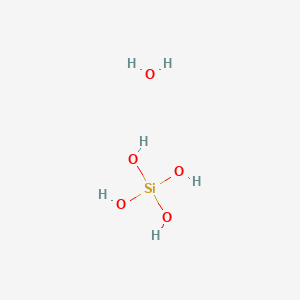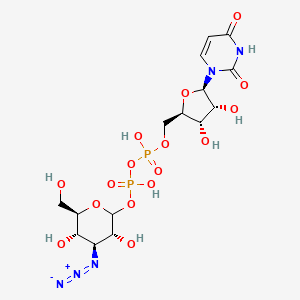
UDP-4-Azido-4-deoxy-D-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UDP-4-Azido-4-deoxy-D-glucose is a modified sugar nucleotide that plays a significant role in glycobiology. It is a derivative of uridine diphosphate glucose, where the hydroxyl group at the fourth position of the glucose moiety is replaced by an azido group. This modification allows it to be used as a metabolic chemical reporter for studying glycosylation processes and glycan structures .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of UDP-4-Azido-4-deoxy-D-glucose typically involves the following steps:
Starting Material: The process begins with uridine diphosphate glucose.
Azidation: The hydroxyl group at the fourth position of the glucose moiety is replaced by an azido group using azidation reagents under controlled conditions.
Purification: The product is then purified using high-performance liquid chromatography to achieve a purity of at least 90%.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high yield and purity through efficient reaction conditions and purification techniques .
Types of Reactions:
Substitution Reactions: The azido group can participate in substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine.
Common Reagents and Conditions:
Azidation Reagents: Sodium azide or other azidation agents.
Reducing Agents: Triphenylphosphine for reduction reactions.
Major Products:
Triazoles: Formed from click chemistry reactions.
科学研究应用
UDP-4-Azido-4-deoxy-D-glucose is extensively used in scientific research due to its unique properties:
Glycobiology: It is used as a metabolic chemical reporter to study glycosylation processes and glycan structures.
Cancer Research: It helps in visualizing and identifying glycoproteins involved in cancer metastasis.
Immune Response Modulation: It is used to study immune recognition and response mechanisms.
Protein Stability and Cell-Cell Interactions: It aids in understanding the role of glycosylation in protein stability and cell-cell interactions
作用机制
The mechanism of action of UDP-4-Azido-4-deoxy-D-glucose involves its incorporation into glycan structures by endogenous glycosyltransferases. The azido group allows for subsequent bioorthogonal reactions, such as click chemistry, enabling the visualization and identification of glycoproteins. This compound targets glycosylation pathways and is incorporated into glycoproteins, facilitating the study of their functions and interactions .
相似化合物的比较
2-Azido-2-deoxy-D-glucose: Another azido-modified sugar used in similar applications.
1-Azido-1-deoxy-beta-D-glucopyranoside: Used in click chemistry and glycosylation studies
Uniqueness: UDP-4-Azido-4-deoxy-D-glucose is unique due to its specific modification at the fourth position of the glucose moiety, which allows for targeted incorporation into glycan structures and subsequent bioorthogonal reactions. This specificity makes it a valuable tool in glycobiology and related research fields .
属性
分子式 |
C15H23N5O16P2 |
|---|---|
分子量 |
591.31 g/mol |
IUPAC 名称 |
[(3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O16P2/c16-19-18-8-9(23)5(3-21)34-14(11(8)25)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27)/t5-,6-,8+,9-,10-,11-,12-,13-,14?/m1/s1 |
InChI 键 |
KGLNOJUOGONQOZ-XRVRZVROSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])O)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)N=[N+]=[N-])O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


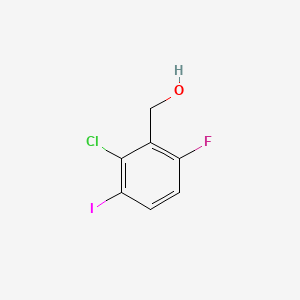
![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
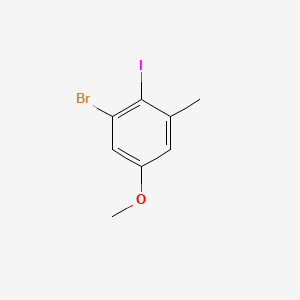
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
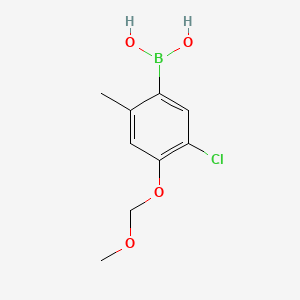

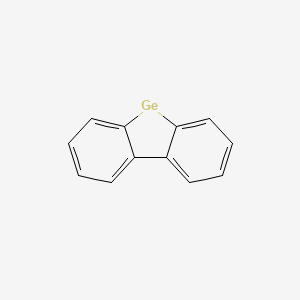
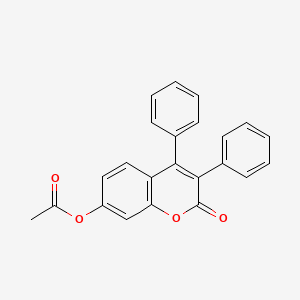
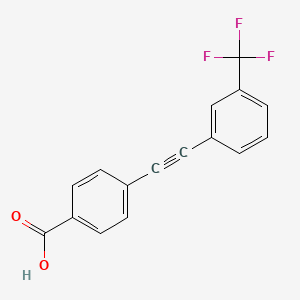
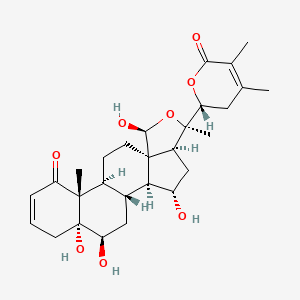
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)
